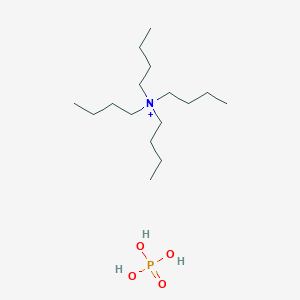
m-PEG14-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG14-NHS ester: is a polyethylene glycol (PEG) derivative with a molecular weight of 773.86 g/mol. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound is characterized by its ability to react with primary amines to form stable amide bonds, making it a valuable tool in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG14-NHS ester typically involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditionsThe reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG14-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for various bioconjugation applications .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins or peptides.
Conditions: The reaction is typically carried out in a neutral or slightly basic aqueous buffer (pH 7-9) at room temperature.
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide, which is a stable and biocompatible compound. This product retains the properties of the original molecule while gaining the benefits of PEGylation, such as increased solubility and reduced immunogenicity .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, m-PEG14-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application leverages the compound’s ability to form stable amide bonds with primary amines .
Biology: In biological research, this compound is employed in the PEGylation of proteins and peptides. PEGylation enhances the stability, solubility, and bioavailability of these biomolecules, making them more suitable for various experimental and therapeutic applications .
Medicine: In medicine, this compound is used in the development of drug delivery systems. PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic properties, reduce immunogenicity, and extend their half-life in the bloodstream .
Industry: In industrial applications, this compound is used in the production of bioconjugates for diagnostic and therapeutic purposes. Its ability to form stable amide bonds with primary amines makes it a valuable tool in the development of various biotechnological products .
Wirkmechanismus
The mechanism of action of m-PEG14-NHS ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic substitution, where the amine attacks the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond .
Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and peptides containing primary amine groups. The PEGylation process modifies these biomolecules, enhancing their stability, solubility, and bioavailability. This modification can also protect the biomolecules from proteolytic degradation and reduce their immunogenicity .
Vergleich Mit ähnlichen Verbindungen
MS(PEG)4 Methyl-PEG-NHS-Ester: This compound is similar to m-PEG14-NHS ester but has a shorter PEG chain length (4 ethylene glycol units).
Azido-PEG-NHS Ester: This compound contains an azido group instead of the NHS ester group.
Mal-PEG-NHS Ester: This compound contains a maleimide group, which allows for selective conjugation with thiol groups in addition to primary amines.
Uniqueness of this compound: this compound is unique due to its longer PEG chain length (14 ethylene glycol units), which provides enhanced solubility, reduced immunogenicity, and increased stability compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high biocompatibility and stability .
Eigenschaften
Molekularformel |
C34H63NO18 |
|---|---|
Molekulargewicht |
773.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H63NO18/c1-39-6-7-41-10-11-43-14-15-45-18-19-47-22-23-49-26-27-51-30-31-52-29-28-50-25-24-48-21-20-46-17-16-44-13-12-42-9-8-40-5-4-34(38)53-35-32(36)2-3-33(35)37/h2-31H2,1H3 |
InChI-Schlüssel |
ICNVTALDZVWSIK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)
![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)



![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)





